molecular formula C11H9ClN2O B2909922 N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide CAS No. 2361642-26-2

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide

Cat. No.: B2909922
CAS No.: 2361642-26-2
M. Wt: 220.66
InChI Key: UABJCYDVNXRURV-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a cyanomethyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and acrylonitrile.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: 4-chloroaniline is reacted with acrylonitrile in the presence of a base to form the intermediate this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N-(methyl)prop-2-enamide: Similar structure but lacks the cyanomethyl group.

    N-(4-Bromophenyl)-N-(cyanomethyl)prop-2-enamide: Similar structure but has a bromine atom instead of chlorine.

    N-(4-Chlorophenyl)-N-(cyanomethyl)but-2-enamide: Similar structure but has a but-2-enamide moiety instead of prop-2-enamide.

Uniqueness

N-(4-Chlorophenyl)-N-(cyanomethyl)prop-2-enamide is unique due to the presence of both the chlorophenyl and cyanomethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(cyanomethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-2-11(15)14(8-7-13)10-5-3-9(12)4-6-10/h2-6H,1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABJCYDVNXRURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC#N)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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